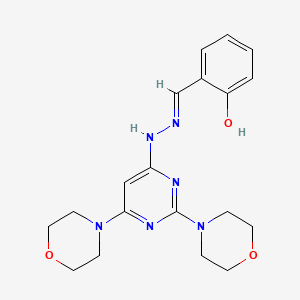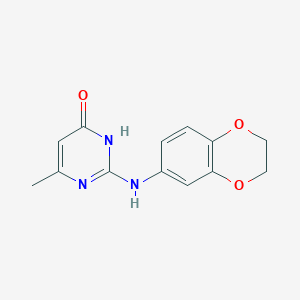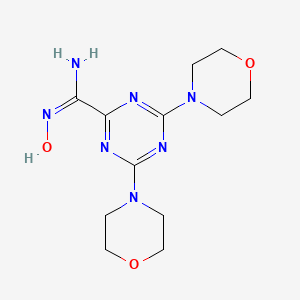![molecular formula C13H21N3O5 B3727744 diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate](/img/structure/B3727744.png)
diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate
Übersicht
Beschreibung
Diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate, also known as Meldrum's acid hydrazones, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate's acid hydrazones is not fully understood. However, studies have suggested that these compounds may exert their biological effects through the inhibition of key enzymes or proteins involved in various cellular processes. For example, some studies have shown that diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate's acid hydrazones can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, thereby inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate's acid hydrazones have been shown to exhibit various biochemical and physiological effects, including cytotoxicity, antimicrobial activity, and antiviral activity. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate's acid hydrazones have been shown to exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1 and 2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate's acid hydrazones is their versatility in terms of their synthetic accessibility and potential applications. These compounds can be easily synthesized using a simple and efficient method, and their unique chemical structure makes them suitable for a wide range of applications. However, one of the main limitations of diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate's acid hydrazones is their relatively low solubility in water, which can limit their use in certain applications.
Zukünftige Richtungen
There are several future directions for research on diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate's acid hydrazones. One potential area of focus is the development of more efficient synthesis methods for these compounds, which could enable their wider use in various applications. Additionally, further studies are needed to elucidate the exact mechanism of action of these compounds and to explore their potential applications in other fields, such as catalysis and materials science. Finally, more in vivo studies are needed to evaluate the safety and efficacy of these compounds for potential use in clinical settings.
Wissenschaftliche Forschungsanwendungen
Diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate's acid hydrazones have been extensively studied for their potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, these compounds have been investigated for their anticancer, antimicrobial, and antiviral properties. In organic synthesis, they have been used as versatile building blocks for the synthesis of complex molecules. In material science, they have been explored for their potential applications in the development of organic electronics and optoelectronics.
Eigenschaften
IUPAC Name |
ethyl (E)-3-ethoxy-3-hydroxy-2-[(E)-N'-[(E)-4-oxopentan-2-ylideneamino]carbamimidoyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O5/c1-5-20-12(18)10(13(19)21-6-2)11(14)16-15-8(3)7-9(4)17/h18H,5-7H2,1-4H3,(H2,14,16)/b12-10+,15-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRNQMDJZVQFBL-YMNPTLGASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NN=C(C)CC(=O)C)N)C(=O)OCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(\C(=N/N=C(\C)/CC(=O)C)\N)/C(=O)OCC)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl {amino[(2E)-2-(4-oxopentan-2-ylidene)hydrazinyl]methylidene}propanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-chlorophenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B3727663.png)

![5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B3727682.png)

![4-{[(5-bromo-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3727686.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide](/img/structure/B3727696.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide](/img/structure/B3727701.png)
![methyl [2-({imino[(4-phenoxyphenyl)amino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B3727712.png)
![N-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B3727713.png)
![3-allyl-5-(1,3-benzodioxol-5-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3727718.png)
![3-[(morpholin-4-ylimino)methyl]benzene-1,2-diol](/img/structure/B3727723.png)

![2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B3727730.png)